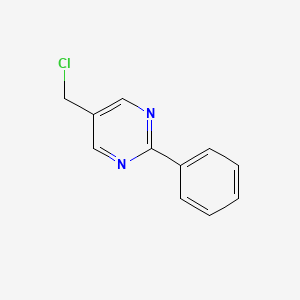

5-(Chloromethyl)-2-phenylpyrimidine

Vue d'ensemble

Description

5-(Chloromethyl)-2-phenylpyrimidine: is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloromethyl group at the 5-position and a phenyl group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-phenylpyrimidine typically involves the chloromethylation of 2-phenylpyrimidine. One common method is the reaction of 2-phenylpyrimidine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar chloromethylation reactions but are optimized for large-scale synthesis. Continuous flow processing can be employed to enhance reaction efficiency and yield. This method allows for better control of reaction conditions, leading to higher selectivity and product quality .

Analyse Des Réactions Chimiques

Types of Reactions

5-(Chloromethyl)-2-phenylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form alcohols.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with boron reagents.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.

Major Products

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Aldehydes and carboxylic acids.

Reduction Products: Alcohols.

Coupling Products: Biaryl compounds.

Applications De Recherche Scientifique

5-(Chloromethyl)-2-phenylpyrimidine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound is used in the development of novel materials with unique electronic or optical properties.

Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)-2-phenylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. This interaction can affect various cellular pathways and processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-5-(chloromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

5-(Chloromethyl)furfural: Contains a furan ring and is used in different applications.

Uniqueness

5-(Chloromethyl)-2-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chloromethyl and phenyl groups on the pyrimidine ring allows for versatile chemical modifications and interactions with biological targets.

Activité Biologique

5-(Chloromethyl)-2-phenylpyrimidine is a significant compound in medicinal chemistry, known for its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound features a chloromethyl group at the 5-position and a phenyl group at the 2-position of the pyrimidine ring. This unique substitution pattern enhances its reactivity and biological activity, allowing it to interact with various biomolecules.

| Property | Description |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 223.67 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that this compound interacts with several enzymes and proteins, influencing their activity. Notably, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

Enzyme Interactions

- Cytochrome P450 : The compound can bind to the active site of these enzymes, affecting their catalytic activity.

- COX-2 Inhibition : In vitro studies have shown that derivatives of this compound exhibit potent COX-2 inhibition, with IC values comparable to standard anti-inflammatory drugs .

3. Cellular Effects

The compound influences various cellular processes:

- Cell Signaling Pathways : It modulates pathways such as MAPK/ERK, which are vital for cell growth and differentiation.

- Gene Expression : Alters the expression of genes involved in metabolic processes, impacting overall cellular metabolism.

Dose-Response Relationship

The effects of this compound vary significantly with dosage:

- Low Doses : Minimal effects on cell viability.

- High Doses : Significant physiological changes and potential toxicity observed in animal models.

The mechanism of action involves:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function.

- Targeting Specific Enzymes : It may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties.

5. Therapeutic Applications

This compound has potential applications in various therapeutic areas:

- Anti-inflammatory Agents : Its derivatives show promise as COX inhibitors, which are crucial for managing inflammation .

- Antifungal Activity : Research has indicated that related pyrimidine compounds exhibit antifungal properties superior to established treatments like fluconazole .

6. Case Studies and Research Findings

Several studies highlight the biological activity and therapeutic potential of this compound:

Case Study: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of pyrimidine derivatives showed that compounds similar to this compound significantly reduced COX-2 expression in animal models, demonstrating its potential as an anti-inflammatory agent .

Case Study: Antifungal Efficacy

In vitro tests revealed that certain derivatives exhibited strong antifungal activity against common pathogens, outperforming traditional antifungal drugs . This suggests a promising avenue for developing new antifungal therapies.

7.

This compound is a versatile compound with significant biological activity. Its interactions with key enzymes and cellular pathways underline its potential in medicinal chemistry, particularly in developing anti-inflammatory and antifungal agents. Ongoing research into its mechanisms of action and therapeutic applications will further elucidate its role in pharmacology.

Propriétés

IUPAC Name |

5-(chloromethyl)-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJINEZQXTOUKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640430 | |

| Record name | 5-(Chloromethyl)-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886531-63-1 | |

| Record name | 5-(Chloromethyl)-2-phenylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886531-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Chloromethyl)-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.